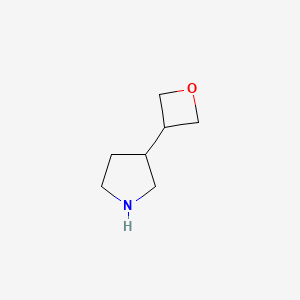
3-(Oxetan-3-yl)pyrrolidine
Vue d'ensemble
Description
3-(Oxetan-3-yl)pyrrolidine is a chemical compound with the CAS number 1273567-00-2 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of oxetane derivatives, including this compound, has been a subject of numerous studies . The methods for their synthesis are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists . The oxetane ring, on the other hand, is a four-membered ring . The structure of this compound combines these two rings.Chemical Reactions Analysis
The oxetane ring has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .Applications De Recherche Scientifique
Quantum Chemical Properties
- DFT and quantum chemical calculations have been applied to study the molecular properties of compounds similar to 3-(Oxetan-3-yl)pyrrolidine, providing insights into electronic properties like molecular orbital energies and densities (Bouklah et al., 2012).
Synthesis Methods
- Novel methods for synthesizing pyrrolidine derivatives, closely related to this compound, have been proposed. These methods are significant for large-scale production and have implications in medicinal chemistry (Smaliy et al., 2011).
Asymmetric Synthesis
- Asymmetric synthesis of chiral pyrrolidines, which is a challenge in chemical synthesis, has been addressed using oxetane desymmetrization. This approach is crucial for creating compounds with specific chirality (Zhang et al., 2022).
Synthesis and Reactivity
- 3-Ylidene-1-pyrrolines, similar to this compound, have been synthesized and studied for their reactivity. This research provides insight into the creation of complex polyheterocyclic molecules (Gazizov et al., 2020).
Heterocyclic Compounds Study
- Research on pyrrolidines, a group that includes this compound, focuses on their biological effects and potential applications in medicine and industry, such as dyes or agrochemicals (Żmigrodzka et al., 2022).
Peptidomimetics
- Studies on cis/trans isomer ratios in peptidomimetics involving Pyr (pyrrolidine) show that certain electronic effects influence the stability of these compounds, which is critical for understanding their behavior in biological systems (Reddy et al., 2012).
Catalysis and Organocatalysis
- Organocatalytic methods have been developed for the synthesis of spiro[pyrrolidine-3,3′-oxindoles], a structure related to this compound, highlighting the role of catalysis in creating complex molecular structures with potential medicinal applications (Zhao & Du, 2015).
Regioselective Lithiation
- Research has been conducted on the regioselective lithiation of pyridines bearing an oxetane unit, providing a method to create new functionalized pyridine oxetane building blocks, relevant to the study of this compound (Rouquet et al., 2014).
Safety and Hazards
Mécanisme D'action
Oxetanes
are a class of compounds that have been widely adopted in medicinal chemistry programs in recent years . They can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . The formation of the oxetane ring from an epoxide requires moderate heating .
Pyrrolidines
are one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Analyse Biochimique
Biochemical Properties
3-(Oxetan-3-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific receptors, influencing signal transduction pathways . These interactions highlight its potential as a modulator of biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors . This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism . Furthermore, this compound affects cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for understanding its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to modulate biochemical pathways without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are critical for determining the therapeutic window of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and brain, where it exerts its biochemical effects . The distribution pattern of this compound is essential for understanding its therapeutic potential and toxicity.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus . It can be directed to specific organelles through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its activity and function, influencing its interactions with biomolecules and its overall biochemical properties.
Propriétés
IUPAC Name |
3-(oxetan-3-yl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXASJDNDNLHYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312395 | |
| Record name | 3-(3-Oxetanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1273567-00-2 | |
| Record name | 3-(3-Oxetanyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273567-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Oxetanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



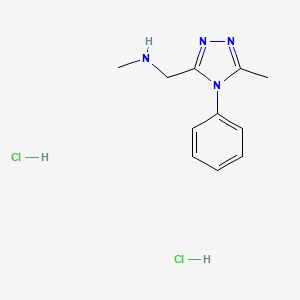
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)



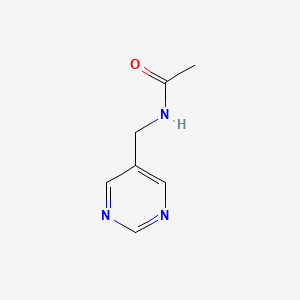

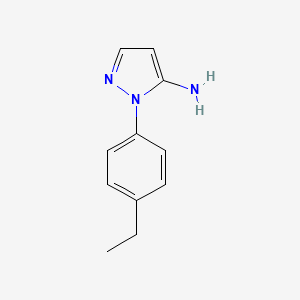
![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)
![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)
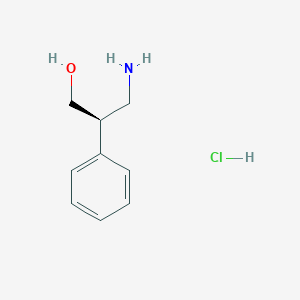
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)
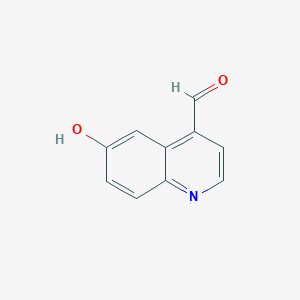
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B1403696.png)